![molecular formula C20H18ClN3O2 B2943622 2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 1334374-38-7](/img/structure/B2943622.png)
2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents like chloroform and methanol. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Mechanism of Action
The exact mechanism of action of 2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of DPP-4, which is involved in the degradation of incretin hormones. These hormones stimulate insulin secretion and reduce glucagon secretion, leading to an overall decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In animal studies, it has been shown to reduce blood glucose levels and improve glucose tolerance.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide in lab experiments include its potential as an anti-tumor agent and its ability to inhibit DPP-4 activity. However, its limitations include its solubility in organic solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide. These include:
1. Further studies on its potential as an anti-tumor agent, including in vivo studies.
2. Studies on its potential as an anti-inflammatory agent in vivo.
3. Studies on its potential as a DPP-4 inhibitor for the treatment of diabetes.
4. Studies on its pharmacokinetics and pharmacodynamics in vivo.
5. Studies on its potential as a scaffold for the development of novel drugs.
Conclusion:
In conclusion, 2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide is a chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of novel drugs.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with ethylenediamine, followed by the condensation of the resulting product with 6-oxo-4-phenylpyrimidine-1(6H)-acetic acid. The final product is obtained after purification by recrystallization.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-9-5-4-8-16(17)12-19(25)22-10-11-24-14-23-18(13-20(24)26)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNPKPKWBDJSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide |
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